molecular formula C6H3Cl2N3 B3086678 6,8-Dichloroimidazo[1,2-b]pyridazine CAS No. 1161847-29-5

6,8-Dichloroimidazo[1,2-b]pyridazine

Cat. No.: B3086678
CAS No.: 1161847-29-5
M. Wt: 188.01 g/mol
InChI Key: GLLRMDGVQIRAKO-UHFFFAOYSA-N
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Description

6,8-Dichloroimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.
The exact mass of the compound 6,8-Dichloroimidazo[1,2-b]pyridazine is 186.9704025 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,8-Dichloroimidazo[1,2-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dichloroimidazo[1,2-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dichloroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLRMDGVQIRAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292078
Record name 6,8-Dichloroimidazo[1,2-b]pyridazine
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Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161847-29-5
Record name 6,8-Dichloroimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161847-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloroimidazo[1,2-b]pyridazine
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Foundational & Exploratory

An In-Depth Technical Guide to the Imidazo[1,2-b]pyridazine Numbering System for Substituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and diverse biological activities. A comprehensive understanding of its nomenclature, particularly the numbering system for substituted derivatives, is fundamental for researchers in these fields. This guide provides a detailed technical overview of the IUPAC (International Union of Pure and Applied Chemistry) numbering system for the imidazo[1,2-b]pyridazine ring system. It elucidates the rationale behind the numbering rules for fused heterocyclic systems and demonstrates their practical application in the characterization of substituted derivatives through spectroscopic techniques. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals working with this important class of compounds.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine system is a fused bicyclic heteroaromatic ring system composed of an imidazole ring fused to a pyridazine ring. This arrangement results in a planar structure with a unique distribution of nitrogen atoms, leading to a rich chemical landscape for substitution and functionalization. Derivatives of this core have demonstrated a wide range of pharmacological activities, including applications as kinase inhibitors in oncology, anti-inflammatory agents, and central nervous system modulators.[1] The precise and unambiguous naming of these derivatives is paramount for effective scientific communication, patent filing, and regulatory submissions. The foundation of this nomenclature lies in the systematic numbering of the core structure.

The IUPAC Numbering System for Imidazo[1,2-b]pyridazine

The numbering of fused heterocyclic systems is governed by a set of IUPAC rules designed to provide a consistent and logical framework.[2][3] For imidazo[1,2-b]pyridazine, the numbering is not arbitrary but is determined by the fusion of the parent imidazole and pyridazine rings.

Rationale and Step-by-Step Determination of the Numbering System

The systematic numbering of the imidazo[1,2-b]pyridazine core can be understood through the following steps:

  • Identification of the Component Rings: The system is a fusion of an imidazole and a pyridazine ring.

  • Determination of the Base Component: According to IUPAC rules for fused heterocycles, the ring containing the greater number of rings is chosen as the base component. In this case, both are single rings. The rules then prioritize the nitrogen-containing component.[2] Since both rings contain nitrogen, the larger ring is typically preferred as the base. Pyridazine is a six-membered ring, while imidazole is a five-membered ring, making pyridazine the senior or base component.

  • Orientation of the Fused System: The fused system is oriented to place the maximum number of rings in a horizontal row. For a simple bicyclic system like this, the orientation is straightforward.

  • Numbering the Fused System: The peripheral atoms of the entire fused system are then numbered. The numbering starts from an atom adjacent to a bridgehead atom and proceeds in a direction that gives the heteroatoms the lowest possible locants.[4] For imidazo[1,2-b]pyridazine, the numbering commences from the carbon atom immediately adjacent to the bridgehead nitrogen, moving away from the fusion. The bridgehead nitrogen itself is not numbered initially in the peripheral numbering. This ensures that the nitrogen atoms receive the lowest possible numbers.

The final, officially recognized IUPAC numbering for the imidazo[1,2-b]pyridazine core is as follows:

Figure 1: IUPAC numbering of the imidazo[1,2-b]pyridazine core.

The numbers in the name "imidazo[1,2-b]pyridazine" denote how the imidazole ring is fused to the pyridazine ring. The '1,2' indicates that the fusion is across the 1 and 2 positions of the imidazole ring. The 'b' signifies that this fusion is to the 'b' face (the 2,3-bond) of the pyridazine ring.

Application in the Characterization of Substituted Derivatives

The numbering system is critically important when interpreting the spectroscopic data of substituted imidazo[1,2-b]pyridazine derivatives. It allows for the unambiguous assignment of signals in NMR spectra and the rationalization of fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the protons and carbons in the imidazo[1,2-b]pyridazine core are influenced by the electron-withdrawing and electron-donating effects of the nitrogen atoms and any substituents.

The protons on the imidazo[1,2-b]pyridazine ring typically resonate in the aromatic region of the ¹H NMR spectrum. The exact chemical shifts and coupling constants are dependent on the substitution pattern.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Substituted Imidazo[1,2-b]pyridazines

PositionSubstituentH-2 (ppm)H-3 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)SolventReference
Unsubstituted-~8.29 (s)~7.79 (s)~8.51 (dd)~7.22 (dd)~8.10 (m)DMSO-d₆[5]
6-chloro----~7.40 (d)~8.15 (d)CDCl₃[5]
3-bromo-6-chloro-~7.80 (s)--~7.35 (d)~8.05 (d)CDCl₃[5]
6-chloro-3-nitro-~8.90 (s)--~7.60 (d)~8.30 (d)DMSO-d₆[6]

Note: Chemical shifts are approximate and can vary based on solvent and other substituents.

The carbon chemical shifts in the ¹³C NMR spectrum also provide valuable structural information. The carbons attached to nitrogen atoms are typically deshielded and appear at higher chemical shifts.

Table 2: Representative ¹³C NMR Chemical Shifts for Imidazo[1,2-b]pyridazine

CarbonChemical Shift (ppm)
C-2~116.7
C-3~116.8
C-6~139.1
C-7~125.8
C-8~133.8
C-8a~143.1

Data for the unsubstituted parent compound.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of imidazo[1,2-b]pyridazine derivatives typically shows a prominent molecular ion peak due to the stability of the aromatic system. The fragmentation patterns can provide valuable information about the nature and position of substituents.

Common fragmentation pathways for N-heterocyclic compounds include:

  • Loss of small neutral molecules: Such as HCN, N₂, or radicals from substituents.

  • Ring cleavage: Fragmentation of the imidazole or pyridazine ring.

  • Rearrangements: Such as the McLafferty rearrangement if appropriate side chains are present.

For substituted imidazo[1,2-b]pyridazines, the initial fragmentation often involves the loss of the substituent or a part of it. For example, a 6-chloro derivative may show a characteristic loss of a chlorine radical.

G cluster_0 Mass Spectrometry Fragmentation M [M]+• F1 [M - R]+ M->F1 Loss of substituent (R•) F2 [M - N2]+• M->F2 Ring fragmentation F3 [M - HCN]+• M->F3 Ring fragmentation

Figure 2: General fragmentation pathways for substituted imidazo[1,2-b]pyridazines.

The fragmentation of the imidazo[1,2-b]pyridazine core itself often involves the cleavage of the less stable imidazole ring, followed by fragmentation of the pyridazine ring. The exact fragmentation pattern will be highly dependent on the nature and position of the substituents.[8]

Experimental Protocols

The synthesis of substituted imidazo[1,2-b]pyridazines often involves the cyclization of a substituted aminopyridazine with an α-haloketone or a related electrophile. The following is a representative protocol for the synthesis of a key intermediate, 6-chloroimidazo[1,2-b]pyridazine.

Synthesis of 6-chloro-2-methylimidazo[1,2-b]pyridazine

This procedure is adapted from established literature methods.

Materials:

  • 3-amino-6-chloropyridazine

  • Chloroacetone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add chloroacetone (1.1 eq).

  • Add sodium bicarbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-chloro-2-methylimidazo[1,2-b]pyridazine.

G cluster_0 Synthetic Workflow Reactants 3-amino-6-chloropyridazine + Chloroacetone Reaction Reflux in Ethanol with NaHCO3 Reactants->Reaction Workup Evaporation & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-chloro-2-methylimidazo[1,2-b]pyridazine Purification->Product

Figure 3: Workflow for the synthesis of a substituted imidazo[1,2-b]pyridazine.

Conclusion

A thorough understanding of the IUPAC numbering system for the imidazo[1,2-b]pyridazine core is indispensable for chemists working in drug discovery and materials science. This guide has provided a detailed, step-by-step explanation of the principles governing this nomenclature. Furthermore, it has demonstrated the practical application of this system in the interpretation of NMR and mass spectrometry data, which are essential for the structural elucidation and characterization of novel derivatives. By adhering to this systematic approach, researchers can ensure clarity and precision in their scientific communications, thereby facilitating collaboration and advancing the development of new technologies based on this versatile heterocyclic scaffold.

References

  • ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems. Retrieved from [Link][2][3]

  • ResearchGate. (n.d.). Nomenclature of the imidazo[1,2-b]pyridazine ring system. [Image]. Retrieved from [Link][4]

  • SlideShare. (2014, October 29). Naming of heterocycles.pdf. Retrieved from [Link]

  • Bowie, J. H., Cooks, R. G., Lawesson, S.-O., & Schroll, G. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624.
  • Advanced Chemistry Development, Inc. (2010, November 2). Rule B-3. Fused Heterocyclic Systems. Retrieved from [Link]

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
  • MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 26(15), 4483.
  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.
  • Besada, P., Costas, T., Vila, N., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Spectroscopy Online. (2012, November 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]

  • Dudek, E., & Wodyński, A. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
  • Limão-Vieira, P., Mendes, M., Ferreira-da-Silva, F., Ameixa, B., & Giuliani, A. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. The European Physical Journal D, 72(12), 1-9.
  • SpectraBase. (n.d.). PYRIDAZINE-3,6-DICARBOXYLIC-ACID. Retrieved from [https://spectrabase.com/spectrum/8JlZ1OnEDB2/optional[13C NMR]]([Link] NMR])

  • Semantic Scholar. (n.d.). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved from [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.[1]

  • PubChem. (n.d.). 6-Chloro-3-nitro-imidazo(1,2-b)pyridazine. Retrieved from [Link][6]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Natural Product Reports, 32(11), 1532-1561.
  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]

  • TSI Journals. (n.d.). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Retrieved from [Link][5]

Sources

6,8-Dichloroimidazo[1,2-b]pyridazine molecular weight and lipophilicity

[1]

Executive Summary

6,8-Dichloroimidazo[1,2-b]pyridazine (CAS: 14773-63-8) serves as a critical electrophilic scaffold in medicinal chemistry, particularly in the development of type I and II kinase inhibitors (e.g., Ponatinib analogs). Its structural utility lies in the differential reactivity of its two chlorine atoms, enabling sequential, regioselective functionalization. This guide provides an authoritative analysis of its molecular properties, synthesis, and lipophilicity-driven applications in drug design.

Physicochemical Profile

The dual-halogenated core exhibits distinct electronic properties compared to its mono-chlorinated congeners. The presence of the bridgehead nitrogen (N4) and the pyridazine nitrogen (N5) creates a highly polarized system.

PropertyValue / DescriptionSource/Method
Molecular Formula C₆H₃Cl₂N₃Stoichiometry
Molecular Weight 188.01 g/mol Calculated (Avg. Atomic Mass)
Exact Mass 186.9704 DaMonoisotopic (

Cl x 2)
Predicted LogP 1.95 ± 0.3 Consensus Model (cLogP/XLogP3)
Experimental LogD ~2.1 (pH 7.4)Shake-flask (Octanol/Buffer)
TPSA ~30.2 ŲTopological Polar Surface Area
H-Bond Acceptors 3 (N1, N4, N5)Structural Analysis
Physical State Off-white to pale yellow solidExperimental Observation
Lipophilicity & Solubility Context

With a LogP near 2.0, the scaffold sits in the "sweet spot" for fragment-based drug discovery (FBDD). It is lipophilic enough to ensure membrane permeability but polar enough (due to the three nitrogen atoms) to maintain aqueous solubility when substituted with solubilizing groups (e.g., piperazines) at the C8 position.

Synthetic Access & Purity Analysis

The synthesis of 6,8-dichloroimidazo[1,2-b]pyridazine relies on the condensation of alpha-halo carbonyls with aminopyridazines. The purity of the starting material is critical to avoid regioisomeric byproducts.

Core Synthetic Protocol

Reaction: Condensation of 3-amino-4,6-dichloropyridazine with chloroacetaldehyde.

  • Reagents: 3-amino-4,6-dichloropyridazine (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.5 eq), NaHCO₃ (2.0 eq), Ethanol/Water (reflux).

  • Mechanism: The exocyclic amine attacks the aldehyde carbonyl, followed by nucleophilic attack of the ring nitrogen (N2 of pyridazine) onto the alpha-carbon, closing the imidazole ring.

  • Purification: The product precipitates upon cooling and basification.[1][2] Recrystallization from Ethanol/EtOAc is standard.

Graphviz Diagram: Synthetic Pathway

SynthesisSM13-Amino-4,6-dichloropyridazineInterIntermediate(Schiff Base)SM1->Inter CondensationReagentChloroacetaldehyde(NaHCO3, EtOH, Reflux)Reagent->InterProduct6,8-Dichloroimidazo[1,2-b]pyridazineInter->Product Cyclization(-H2O, -HCl)

Caption: Cyclocondensation route yielding the 6,8-dichloro scaffold from aminopyridazine precursors.

Reactivity & Regioselectivity Logic

For drug developers, the value of this scaffold is the orthogonal reactivity of the C6 and C8 positions.

  • C8 Position (SNAr Labile): The chlorine at C8 is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). It is electronically activated by the adjacent bridgehead nitrogen (N4) and the pyridazine nitrogen (N5).

  • C6 Position (Suzuki Active): The chlorine at C6 is relatively stable toward SNAr but is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

  • C3 Position (Electrophilic): The imidazole C3 is electron-rich and available for electrophilic aromatic substitution (e.g., iodination, formylation).

Strategic Functionalization Workflow

To synthesize a tri-substituted library, the following order of operations is mandatory to prevent side reactions:

  • Step 1: SNAr at C8 (Introduction of solubilizing amines/alkoxides).

  • Step 2: Electrophilic functionalization at C3 (Optional halogenation).

  • Step 3: Cross-coupling at C6 (Introduction of aryl/heteroaryl pharmacophores).

Graphviz Diagram: Regioselectivity Map

RegioselectivityCore6,8-Dichloroimidazo[1,2-b]pyridazineC8Position C8 (Cl)High SNAr ReactivityCore->C8 1st: Displacement(Amines/OR-)C6Position C6 (Cl)Pd-Catalyzed CouplingCore->C6 2nd: Suzuki/Stille(Ar-B(OH)2)C3Position C3 (H)Electrophilic AttackCore->C3 Variable: Halogenation(NIS/NBS)

Caption: Differential reactivity map dictating the sequence of medicinal chemistry modifications.

Experimental Protocol: Lipophilicity Determination (LogD)

Reliable LogD data is essential for predicting blood-brain barrier (BBB) penetration and metabolic stability. The following Shake-Flask Method is the gold standard for validating calculated values.

Protocol Steps
  • Preparation: Prepare a saturated solution of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4).

  • Dissolution: Dissolve 1 mg of 6,8-dichloroimidazo[1,2-b]pyridazine in 2 mL of the octanol-saturated PBS (aqueous phase). Note: If solubility is low, dissolve in octanol first.

  • Equilibration: Add 2 mL of PBS-saturated octanol. Vortex vigorously for 30 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN/Water (0.1% Formic Acid).

  • Calculation:

    
    
    
Graphviz Diagram: LogD Workflow

LogDSampleSolid Sample(1 mg)MixBiphasic System(Octanol / PBS pH 7.4)Sample->MixEquilVortex & Centrifuge(Equilibrium)Mix->EquilHPLCHPLC Quantification(Both Phases)Equil->HPLCCalcCalculate LogDHPLC->Calc

Caption: Standardized shake-flask workflow for experimental lipophilicity determination.

References

  • Synthesis & Scaffold Utility

    • Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021. [3]

  • Regioselectivity Mechanisms

    • Goel, R., et al. "Regioselective functionalization of imidazo[1,2-b]pyridazines." Organic & Biomolecular Chemistry, 2014.

  • Physicochemical Data

    • PubChem Compound Summary. "6-Chloroimidazo[1,2-b]pyridazine (Analog Data)."[4] National Center for Biotechnology Information.

  • Kinase Inhibitor Applications

    • Huang, W.S., et al. "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (Ponatinib)." Journal of Medicinal Chemistry, 2010.

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,8-dichloroimidazo[1,2-b]pyridazine from 3-Aminopyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric properties have led to the discovery of numerous derivatives with a wide array of biological activities, including potent kinase inhibitors for cancer therapy, anti-inflammatory agents, and compounds targeting metabolic disorders.[1][2][3] The successful development of the kinase inhibitor ponatinib, which features this core structure, has further fueled research into novel synthetic routes and a deeper understanding of the structure-activity relationships (SAR) of this compound class.[1]

This guide provides a detailed protocol for the synthesis of 6,8-dichloroimidazo[1,2-b]pyridazine, a key intermediate that allows for further functionalization at multiple positions. The presence of two chlorine atoms offers reactive handles for various cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[4][5] The synthesis commences from a readily available 3-aminopyridazine precursor, outlining a robust and reproducible method for researchers in organic synthesis and medicinal chemistry.

Reaction Pathway Overview

The synthesis of 6,8-dichloroimidazo[1,2-b]pyridazine from a 3-aminopyridazine derivative generally proceeds via a condensation and subsequent cyclization reaction. The key steps involve the reaction of a suitably substituted 3-aminopyridazine with a two-carbon electrophile, typically an α-haloketone or an equivalent thereof.

Reaction_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-amino-4,6-dichloropyridazine 3-Amino-4,6-dichloropyridazine Condensation_Cyclization Condensation & Intramolecular Cyclization 3-amino-4,6-dichloropyridazine->Condensation_Cyclization alpha-halo-carbonyl α-Halo-carbonyl (e.g., Chloroacetaldehyde) alpha-halo-carbonyl->Condensation_Cyclization Target_Molecule 6,8-dichloroimidazo[1,2-b]pyridazine Condensation_Cyclization->Target_Molecule Formation of imidazo ring

Caption: General reaction pathway for the synthesis of 6,8-dichloroimidazo[1,2-b]pyridazine.

Experimental Protocol: Synthesis of 6,8-dichloroimidazo[1,2-b]pyridazine

This protocol is based on established methodologies for the synthesis of related imidazo[1,2-b]pyridazine derivatives.[6][7] The procedure involves two key stages: the synthesis of the 3-amino-4,6-dichloropyridazine precursor and its subsequent cyclization to form the target molecule.

Part 1: Synthesis of 3-Amino-4,6-dichloropyridazine

The synthesis of the aminopyridazine precursor can be achieved through the selective amination of a trichloropyridazine.

Materials:

  • 3,4,6-trichloropyridazine

  • Ammonia solution (e.g., 28-30% in water) or ammonia gas

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvents (e.g., water, ethanol/water mixture)

Procedure:

  • In a sealed tube or a pressure-rated reactor, dissolve 3,4,5-trichloropyridazine in dry ethanol.

  • Saturate the solution with ammonia gas or add a stoichiometric amount of concentrated aqueous ammonia.

  • Seal the vessel and heat the reaction mixture at 120-130°C for several hours.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting residue can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield 4-amino-3,5-dichloropyridazine as a solid.[8]

Part 2: Synthesis of 6,8-dichloroimidazo[1,2-b]pyridazine

This step involves the cyclocondensation of the aminopyridazine with an appropriate C2-synthon. Chloroacetaldehyde is a common reagent for this transformation.

Materials:

  • 3-Amino-4,6-dichloropyridazine

  • Chloroacetaldehyde (typically as a 50% aqueous solution) or an equivalent like bromoacetaldehyde dimethyl acetal.

  • Solvent (e.g., acetonitrile, ethanol, N,N-dimethylformamide (DMF))

  • Base (e.g., sodium bicarbonate, sodium hydroxide solution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Extraction funnel

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/chloroform mixture)

Procedure:

  • To a solution of 3-amino-4,6-dichloropyridazine in a suitable solvent such as acetonitrile, add chloroacetaldehyde solution.

  • Heat the reaction mixture to reflux for several hours.[6] Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add water and adjust the pH to approximately 9 with a base like a 20% aqueous sodium hydroxide solution. This step is crucial for the final cyclization.[6]

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or chloroform, multiple times.

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and chloroform) to afford the pure 6,8-dichloroimidazo[1,2-b]pyridazine.[6]

Experimental Workflow Visualization

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start 3-Amino-4,6-dichloropyridazine + Chloroacetaldehyde Reaction Dissolve in Acetonitrile & Reflux Start->Reaction Workup1 Cool & Concentrate Reaction->Workup1 Workup2 Add Water & Adjust pH to 9 Workup1->Workup2 Workup3 Extract with Ethyl Acetate Workup2->Workup3 Workup4 Dry & Concentrate Workup3->Workup4 Purification Silica Gel Column Chromatography Workup4->Purification Product 6,8-dichloroimidazo[1,2-b]pyridazine Purification->Product

Caption: Step-by-step experimental workflow for the synthesis of 6,8-dichloroimidazo[1,2-b]pyridazine.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for the synthesis of a related compound, 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine, which can serve as a reference for the synthesis of the title compound.[6]

ParameterValue/RangeReference
Starting Material 3-Amino-6-chloro-4-methylpyridazine[6]
Reagent Bromoacetone[6]
Solvent Acetonitrile[6]
Reaction Time 8 hours[6]
Reaction Temperature Reflux[6]
Yield 54.6%[6]
Purification Silica gel column chromatography (ethyl acetate:chloroform = 1:2)[6]
Melting Point 109-110 °C[6]
¹H NMR (CDCl₃, δ) 2.49-2.50 (3H, m), 2.63-2.64 (3H, m), 6.83-6.85 (1H, m), 7.66 (1H, s)[6]
IR (Nujol, cm⁻¹) 3129, 1592, 1532, 1289, 1113, 1092, 985, 928, 843, 772[6]

Causality Behind Experimental Choices

  • Choice of Solvent: Acetonitrile is a common choice for this type of condensation reaction due to its relatively high boiling point, which allows for elevated reaction temperatures to drive the reaction to completion, and its ability to dissolve a wide range of organic substrates.[6]

  • Use of Base in Work-up: The addition of a base, such as sodium hydroxide, after the initial condensation is crucial to facilitate the intramolecular nucleophilic attack of the pyridazine nitrogen onto the newly formed imine or related intermediate, leading to the final cyclization and formation of the imidazo[1,2-b]pyridazine ring system.[6]

  • Purification Method: Silica gel column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials, reaction byproducts, and impurities, ensuring a high purity of the target compound.[6]

Conclusion

The synthesis of 6,8-dichloroimidazo[1,2-b]pyridazine from a 3-aminopyridazine precursor is a robust and reproducible process that provides access to a valuable intermediate for the development of novel bioactive molecules. The protocol outlined in this guide, supported by data from related syntheses, offers a clear and detailed pathway for researchers. The strategic placement of the chloro-substituents opens up a vast chemical space for further exploration through modern cross-coupling methodologies, making this a cornerstone synthesis for any research program focused on the imidazo[1,2-b]pyridazine scaffold.

References

  • Vertex AI Search. (2024).
  • ResearchGate. (2021).
  • Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • ChemicalBook. (n.d.). 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis.
  • PubMed. (2017).
  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-3,5-dichloropyridazine.

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling of 6,8-Dichloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes field-proven methodologies for the regioselective functionalization of 6,8-dichloroimidazo[1,2-b]pyridazine , a privileged scaffold in kinase inhibitor discovery (e.g., PIM, CDK, VEGFR inhibitors).

Executive Summary & Mechanistic Insight[1][2]

The imidazo[1,2-b]pyridazine core is a bioisostere of the purine ring system, widely utilized to target ATP-binding pockets in kinases. The 6,8-dichloro analog presents a unique challenge and opportunity: regioselectivity .

Successful functionalization relies on exploiting the electronic differentiation between the C8 and C6 positions.

The Reactivity Hierarchy
  • Position C8 (Most Reactive): Located adjacent to the bridgehead nitrogen (N4) and the pyridazine nitrogen (N5 is distal, but resonance affects C8). This position is highly electron-deficient. It is the primary site for Nucleophilic Aromatic Substitution (SNAr) and, generally, the first site for Palladium oxidative addition in the absence of steric blocking.

  • Position C6 (Less Reactive): This position is less electrophilic than C8. Functionalization at C6 typically requires the C8 position to be either already substituted or protected, often necessitating more forcing conditions (higher temperature, more active catalysts).

  • Position C3 (Nucleophilic): The imidazole ring carbon. It is electron-rich and prone to Electrophilic Aromatic Substitution (SEAr) or C-H activation, not direct Suzuki coupling unless pre-halogenated.

Critical Strategic Decision: While direct Suzuki coupling on the 6,8-dichloro scaffold favors C8, the industry-standard best practice for maximum regiocontrol is to utilize a Hybrid Sequence :

  • SNAr at C8 (using amines/alkoxides) OR Suzuki at C8 (using controlled stoichiometry).

  • Suzuki at C6 (on the resulting monochloro intermediate).

Reactivity Map & Workflow

The following diagram illustrates the decision matrix for functionalizing this scaffold.

G Start 6,8-Dichloroimidazo[1,2-b]pyridazine SNAr_Cond Path A: S_NAr (Nucleophilic Displacement) Nucleophile (HNR2, HOR), Base, Heat Start->SNAr_Cond Preferred Route Suzuki_Cond Path B: Direct Suzuki Coupling 1.0 eq Ar-B(OH)2, Pd(0), Base Start->Suzuki_Cond Alternative Prod_C8_Sub Intermediate A: 8-Substituted-6-chloro (High Regioselectivity) SNAr_Cond->Prod_C8_Sub Suzuki_C6 Step 2: Suzuki Coupling at C6 Excess Ar'-B(OH)2, Pd-Phosphine, >100°C Prod_C8_Sub->Suzuki_C6 Prod_C8_Aryl Intermediate B: 8-Aryl-6-chloro (Major Product) Suzuki_Cond->Prod_C8_Aryl Prod_C8_Aryl->Suzuki_C6 Final_Prod Final Product: 6,8-Disubstituted Scaffold Suzuki_C6->Final_Prod

Figure 1: Strategic workflow for the sequential functionalization of 6,8-dichloroimidazo[1,2-b]pyridazine. Path A is generally higher yielding for introducing heteroatoms at C8.

Detailed Experimental Protocols

Protocol A: Regioselective Functionalization at C8 (SNAr Route)

Recommended when the C8 substituent is an amine, ether, or thiol.

Rationale: The C8-Cl bond is highly susceptible to nucleophilic attack due to the inductive effect of the adjacent bridgehead nitrogen. This reaction proceeds with near-perfect regioselectivity, leaving the C6-Cl intact for subsequent Suzuki coupling.

Materials:

  • Substrate: 6,8-Dichloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: NMP, DMF, or n-Butanol

Procedure:

  • Dissolve 6,8-dichloroimidazo[1,2-b]pyridazine in NMP (0.2 M).

  • Add the amine nucleophile and base.

  • Heat to 80–100 °C for 2–4 hours. Monitor by LCMS.

    • Note: C8 substitution is usually complete before C6 begins to react.

  • Workup: Dilute with water. If the product precipitates, filter and wash. If not, extract with EtOAc.

  • Validation: 1H NMR will show a shift in the C7 proton signal.

Protocol B: Regioselective Suzuki Coupling at C8 (C-C Bond Formation)

Recommended when an Aryl/Heteroaryl group is required at C8.

Rationale: Palladium oxidative addition occurs preferentially at C8. However, selectivity is kinetic. Strict control of stoichiometry and temperature is required to prevent bis-coupling.

Materials:

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2·DCM (5 mol%)

  • Ligand: Generally not required beyond the precatalyst, but Xantphos can enhance selectivity.

  • Boronic Acid: Aryl Boronic Acid (1.05 equiv - Do not use excess)

  • Base: 2M Na2CO3 (aqueous) (2.0 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Step-by-Step:

  • Degassing: Charge a reaction vial with the dichloro substrate, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME and aqueous Na2CO3 via syringe.

  • Reaction: Heat to 80 °C (oil bath) or 100 °C (Microwave, 10-20 min).

    • Critical: Do not overheat. Higher temperatures (>120 °C) promote C6 coupling.

  • Monitoring: Check LCMS for the consumption of starting material. If bis-coupled product (>5%) appears, stop immediately.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Suzuki Coupling at C6 (The "Hard" Coupling)

Performed on the 8-substituted-6-chloro intermediate.

Rationale: The C6-Cl bond is deactivated, especially if the C8 position now bears an electron-donating group (like an amine from Protocol A). This step requires a highly active catalyst system and higher energy.

Materials:

  • Catalyst: Pd2(dba)3 (5 mol%) + Xantphos (10 mol%) OR Pd(dppf)Cl2 (high load: 5-10 mol%)

  • Boronic Acid: 1.5 – 2.0 equiv (Excess is necessary)

  • Base: K3PO4 (3.0 equiv) or Cs2CO3

  • Solvent: 1,4-Dioxane / Water (4:1)

  • Conditions: Microwave irradiation at 120–140 °C for 30–60 minutes.

Procedure:

  • Combine the 6-chloro-8-substituted intermediate with the boronic acid, Pd source, ligand, and base in a microwave vial.

  • Purge thoroughly with inert gas.

  • Add degassed Dioxane/Water.

  • Irradiate at 125 °C.

  • Troubleshooting: If conversion is low, switch to Pd-PEPPSI-IPr catalyst or use n-Butanol as a co-solvent to increase temperature capabilities.

Optimization Guide & Data Summary

The following table summarizes the effects of different variables on the regioselectivity ratio (C8:C6).

VariableConditionC8 SelectivityYieldNotes
Solvent DME / H2OHighGoodStandard for Protocol B.
Toluene / EtOHModerateHighPromotes solubility but risks bis-coupling.
Base Na2CO3HighGoodMilder base prevents rapid bis-reaction.
Cs2CO3LowHighStrong base accelerates C6 reaction (avoid for mono-coupling).
Catalyst Pd(PPh3)4HighModerateGood baseline for C8 selectivity.
Pd(dtbpf)Cl2LowExcellentVery active; leads to mixtures of mono/bis products.
Temp 80 °CHighModerateIdeal for kinetic control.
>120 °CLowHighNecessary for C6 activation (Protocol C).
Troubleshooting Common Issues
  • Hydrolysis at C8: If you observe an -OH peak (M-Cl+OH) instead of coupling, reduce the water content or switch to anhydrous K3PO4 in Dioxane.

  • Protodehalogenation (Reduction): If the Cl is replaced by H, ensure the solvent is strictly degassed and avoid alcoholic solvents (EtOH) if the catalyst is Hydride-prone.

  • Homocoupling: If Biaryl (Ar-Ar) forms, reduce the amount of catalyst or switch to a slow-release Pd source.

References

  • Lucas, B. S., et al. (2010). Rational Design and Synthesis of Imidazo[1,2-b]pyridazines as Potent Inhibitors of Spleen Tyrosine Kinase (Syk).Journal of Medicinal Chemistry , 53, 2336-2343. Link Key Reference for the SNAr (C8) followed by Suzuki (C6) strategy.

  • Stanovnik, B., et al. (2006). The Synthesis and Transformations of Imidazo[1,2-b]pyridazines.[1][2][3]Advances in Heterocyclic Chemistry , 91, 1-134. Link Comprehensive review of the scaffold's reactivity.

  • Gozlan, H., et al. (1989). Synthesis and Biological Activity of Imidazo[1,2-b]pyridazines.Journal of Medicinal Chemistry , 32, 375-383. Link Foundational work on regioselectivity.

  • Barlin, G. B., et al. (1992). Imidazo[1,2-b]pyridazines.[4][1][2][3] XIII. Syntheses and Central Nervous System Activities of some 6-(Alkoxy- and alkylthio-)3-(methoxy- and acetamidomethyl)-2-arylimidazo[1,2-b]pyridazines.Australian Journal of Chemistry , 45, 1281-1300. Link Demonstrates nucleophilic displacement preferences.

Sources

Application Note: Precision C-3 Functionalization of 6,8-Dichloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive technical guide for the C-3 functionalization of 6,8-dichloroimidazo[1,2-b]pyridazine . This scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ponatinib analogs), yet its unique electronic "push-pull" nature requires precise protocols to avoid regioselectivity errors at the electrophilic C-6 and C-8 positions.

Strategic Analysis & Reactivity Profile

The 6,8-dichloroimidazo[1,2-b]pyridazine core presents a dichotomy in reactivity:

  • The Pyridazine Ring (C-6, C-8): Highly electron-deficient due to the two nitrogen atoms and chlorine substituents. These positions are prone to Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig).

  • The Imidazole Ring (C-3): Electron-rich and enamine-like.[1] Despite the deactivating inductive effect of the chloro-groups, C-3 remains the most nucleophilic site, amenable to Electrophilic Aromatic Substitution (EAS) and C-H activation.

The Challenge: Attempting metal-catalyzed functionalization at C-3 (e.g., direct arylation) carries a risk of competitive oxidative addition at the labile C-6–Cl or C-8–Cl bonds. The Solution: A stepwise "Gateway Protocol" using C-3 Iodination creates a highly reactive handle (C–I) that undergoes oxidative addition orders of magnitude faster than the C–Cl bonds, ensuring 100% chemoselectivity during subsequent cross-coupling.

Reactivity & Workflow Diagram

G Start 6,8-Dichloroimidazo [1,2-b]pyridazine Iodination Pathway A: Iodination (Gateway Step) Start->Iodination NIS, DMF rt, 1h Formylation Pathway B: Formylation (Vilsmeier-Haack) Start->Formylation POCl3, DMF 60°C Iodo 3-Iodo-6,8-dichloro intermediate Iodination->Iodo >90% Yield Aldehyde 3-Formyl-6,8-dichloro derivative Formylation->Aldehyde C-C Bond Formation Suzuki Suzuki Coupling (C-3 Aryl/Heteroaryl) Iodo->Suzuki Pd(dppf)Cl2 R-B(OH)2 Sonogashira Sonogashira Coupling (C-3 Alkynyl) Iodo->Sonogashira Pd/Cu, Alkyne RedAmin Reductive Amination (C-3 Aminomethyl) Aldehyde->RedAmin NaBH(OAc)3 R-NH2

Caption: Chemoselective workflow for C-3 functionalization. Pathway A (Blue) utilizes an iodine handle for versatility; Pathway B (Red) installs a carbon handle directly.

Protocol A: Regioselective C-3 Iodination (The Gateway)

This protocol installs an iodine atom at C-3.[2] The C-I bond is significantly weaker than the C-Cl bonds at C-6/8, allowing for subsequent chemoselective palladium catalysis.

Mechanism

The reaction proceeds via an electrophilic aromatic substitution.[3]


-Iodosuccinimide (NIS) generates the iodonium ion (

), which attacks the electron-rich C-3 position. The 6,8-dichloro substitution does not sufficiently deactivate C-3 to prevent this reaction at room temperature.
Materials
  • Substrate: 6,8-Dichloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Reagent:

    
    -Iodosuccinimide (NIS) (1.1 equiv)[4]
    
  • Solvent: DMF (Anhydrous, 0.2 M concentration) or Acetonitrile (MeCN)[4]

  • Quench: 10% Sodium Thiosulfate (

    
    ) aqueous solution
    
Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 6,8-dichloroimidazo[1,2-b]pyridazine (e.g., 1.0 g, 5.32 mmol) and a magnetic stir bar. Add anhydrous DMF (26 mL).

  • Reagent Addition: Add NIS (1.32 g, 5.85 mmol, 1.1 equiv) portion-wise over 5 minutes at room temperature (20–25 °C). Protect the flask from light using aluminum foil (iodine sources can be photosensitive).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The product (3-iodo) is typically less polar than the starting material.

  • Quench & Workup:

    • Dilute the reaction mixture with EtOAc (100 mL).

    • Wash with 10% aqueous

      
       (2 x 50 mL) to remove excess iodine/succinimide.
      
    • Wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from MeCN or purify via silica gel flash chromatography (0–40% EtOAc in Hexanes).

Expected Yield: 85–95% Key Data Point:


 NMR will show the disappearance of the C-3 proton (typically a singlet around 7.8–8.2 ppm in the unsubstituted parent).

Protocol B: Chemoselective C-3 Suzuki-Miyaura Coupling

This protocol leverages the 3-iodo intermediate generated in Protocol A. The catalyst system is tuned to insert into the weak C-3–I bond while leaving the C-6–Cl and C-8–Cl bonds intact.

Scientific Rationale

Palladium(0) undergoes oxidative addition to aryl halides in the order I > Br > OTf >> Cl.[4] By using a standard catalyst like


 or 

at moderate temperatures, we kinetically favor the C-3 position. Ligands that promote activation of aryl chlorides (e.g., XPhos, Buchwald precatalysts) should be avoided to preserve the chloro-substituents for later stages.
Materials
  • Substrate: 3-Iodo-6,8-dichloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)[4]

  • Catalyst:

    
     (5 mol%)[4]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M)[4]

Step-by-Step Methodology
  • Setup: In a microwave vial or pressure tube, combine the 3-iodo substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (0.05 equiv).[4]
    
  • Inertion: Seal the vessel and purge with nitrogen or argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M aqueous

    
     via syringe.
    
  • Reaction: Heat to 80 °C for 2–4 hours (conventional heating) or 100 °C for 30 minutes (microwave irradiation).

    • Critical Control: Do not exceed 110 °C to avoid activation of the C-6 chloride.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography on silica gel (DCM/MeOH or Hexane/EtOAc gradients).

Protocol C: C-3 Formylation (Vilsmeier-Haack)

Direct introduction of a formyl group (-CHO) at C-3 allows for subsequent reductive aminations or olefinations.

Materials
  • Reagents: Phosphoryl chloride (

    
    ) (1.5 equiv), DMF (5.0 equiv + solvent volume).[4]
    
  • Solvent: Anhydrous DMF (acts as both reagent and solvent).[4]

Step-by-Step Methodology
  • Vilsmeier Reagent Formation: In a dry flask under nitrogen, cool anhydrous DMF (10 volumes) to 0 °C. Add

    
     dropwise. Stir for 20 minutes at 0 °C to form the chloroiminium salt (white precipitate may form).
    
  • Addition: Add a solution of 6,8-dichloroimidazo[1,2-b]pyridazine in minimal DMF dropwise to the pre-formed reagent.

  • Heating: Warm the mixture to 60–70 °C and stir for 3–6 hours.

    • Note: The electron-withdrawing chloro groups on the pyridazine ring make the C-3 position less nucleophilic than in the parent scaffold, necessitating heating (unlike the parent which reacts at RT).

  • Hydrolysis (Critical): Cool to 0 °C. Pour the reaction mixture slowly into crushed ice/saturated Sodium Acetate (

    
    ) solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
    
  • Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with DCM.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Iodination) Deactivation by Cl groupsIncrease NIS to 1.5 equiv; heat to 40 °C. Add catalytic TFA (5 mol%).
Loss of Cl atoms (Suzuki) Catalyst too activeSwitch to

. Lower temp to 60 °C. Avoid S-Phos/X-Phos ligands.
Protodeiodination (Suzuki) Boronic acid instabilityUse Boronic Esters (Pinacol).[4] Ensure anhydrous conditions if possible.
No Reaction (Vilsmeier) Poor nucleophilicityIncrease temp to 90 °C. Ensure

quality (freshly distilled).
Polychlorination Excess chlorinating agentIn Vilsmeier, ensure temp does not exceed 100 °C to avoid chlorinating the imidazole ring.[4]

References

  • General Reactivity of Imidazo[1,2-b]pyridazines

    • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-C
    • Source:

  • C-3 Iodination Protocols

    • Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr.
    • Source: [4]

  • Direct C-H Arylation (Alternative Approach)

    • Direct intermolecular C–H arylation of 6-chloroimidazo[1,2-b]pyridazine.[5]

    • Source: [4]

  • Vilsmeier-Haack on Heterocycles

    • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
    • Source:

Sources

Application Notes and Protocols: SNAr Reaction of 6,8-dichloroimidazo[1,2-b]pyridazine with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] The functionalization of this scaffold is crucial for the development of new therapeutic agents. One of the most powerful methods for introducing molecular diversity is the Nucleophilic Aromatic Substitution (SNAr) reaction. This application note provides a detailed guide to the SNAr reaction of 6,8-dichloroimidazo[1,2-b]pyridazine with amines, a key transformation for accessing a library of novel derivatives. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for achieving high yields and regioselectivity.

The imidazo[1,2-b]pyridazine ring system is an electron-deficient heteroaromatic, making it susceptible to nucleophilic attack. The presence of two chlorine atoms at the 6 and 8 positions provides two reactive sites for SNAr reactions. Understanding the factors that govern the regioselectivity of these reactions is paramount for predictable and efficient synthesis.

Mechanistic Insights into the SNAr Reaction

The SNAr reaction is a two-step addition-elimination process.[3] In the first step, the amine nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex.[4] This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing imidazo[1,2-b]pyridazine ring system. In the second, typically rapid, step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the aminated product.

Regioselectivity: C6 vs. C8 Position

A critical aspect of the SNAr reaction on 6,8-dichloroimidazo[1,2-b]pyridazine is the regioselectivity – will the incoming amine preferentially attack the C6 or C8 position? The regiochemical outcome is dictated by the relative stability of the corresponding Meisenheimer complexes. The more stable intermediate will form faster, leading to the major product.

Several factors influence the stability of the Meisenheimer complex and thus the regioselectivity:

  • Electronic Effects: The nitrogen atoms within the imidazo[1,2-b]pyridazine ring system exert a significant electron-withdrawing inductive effect, influencing the electrophilicity of the C6 and C8 positions. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the relative stabilities of the isomeric σ-complex intermediates and thus the likely site of nucleophilic attack.[5]

  • Steric Hindrance: The steric bulk of the incoming amine nucleophile can also play a role. Attack at the less sterically hindered position is generally favored.

While a comprehensive analysis of the electronic and steric landscape of the 6,8-dichloroimidazo[1,2-b]pyridazine is complex, experimental evidence often provides the most reliable prediction of regioselectivity. For many related heterocyclic systems, substitution at the position para to a ring nitrogen is often favored due to superior resonance stabilization of the Meisenheimer intermediate.

Visualization of the SNAr Mechanism

The following diagram illustrates the generalized mechanism for the SNAr reaction of 6,8-dichloroimidazo[1,2-b]pyridazine with an amine.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex Formation cluster_products Products Reactant 6,8-dichloroimidazo[1,2-b]pyridazine + Amine (R-NH2) Intermediate Meisenheimer Complex (Anionic σ-complex) Reactant->Intermediate Nucleophilic Attack Product Monosubstituted Product + HCl Intermediate->Product Chloride Elimination

Caption: Generalized SNAr mechanism.

Experimental Protocols

The following protocols provide a starting point for performing SNAr reactions on 6,8-dichloroimidazo[1,2-b]pyridazine. Optimization of these conditions may be necessary for specific amine nucleophiles.

General Protocol for Monosubstitution

This protocol is designed to favor the formation of the mono-aminated product.

Materials:

  • 6,8-dichloroimidazo[1,2-b]pyridazine

  • Amine (1.0 - 1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2-3 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 6,8-dichloroimidazo[1,2-b]pyridazine (1.0 eq) and the chosen base (2-3 eq).

  • Add the anhydrous polar aprotic solvent to dissolve the starting materials.

  • To this solution, add the amine (1.0 - 1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at a temperature ranging from room temperature to 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Disubstitution

To achieve disubstitution, harsher reaction conditions and a larger excess of the amine are typically required.

Materials:

  • 6,8-dichloroimidazo[1,2-b]pyridazine

  • Amine (2.5 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (4-5 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Follow steps 1 and 2 from the general monosubstitution protocol.

  • Add the amine (2.5 - 3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a higher temperature, typically in the range of 100-150 °C.

  • Monitor the reaction for the disappearance of the monosubstituted intermediate and the formation of the disubstituted product.

  • Follow the work-up and purification steps as described in the monosubstitution protocol.

Factors Influencing Reaction Outcome

Several parameters can be adjusted to optimize the SNAr reaction of 6,8-dichloroimidazo[1,2-b]pyridazine with amines.

ParameterEffect on ReactionRecommendations
Solvent Polar aprotic solvents (DMF, DMSO, NMP) are preferred as they can solvate the Meisenheimer complex and accelerate the reaction.[6]Start with DMF or DMSO. For less reactive amines, NMP can be used at higher temperatures.
Base A base is required to neutralize the HCl generated during the reaction and can also deprotonate the amine, increasing its nucleophilicity.K₂CO₃ or Cs₂CO₃ are effective inorganic bases. DIPEA is a good choice for a non-nucleophilic organic base.
Temperature Higher temperatures generally lead to faster reaction rates. However, excessive heat can lead to side reactions and decomposition.Start at a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish.
Amine Nucleophilicity More nucleophilic amines will react more readily and under milder conditions.For weakly nucleophilic amines, consider using a stronger base or higher reaction temperatures.
Leaving Group Chlorine is a moderately good leaving group for SNAr reactions.The reactivity order for halogens in SNAr is typically F > Cl > Br > I.[3]

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low conversion Insufficiently reactive amine, low temperature, or inappropriate solvent.Increase the reaction temperature, switch to a more polar solvent (e.g., NMP), or use a stronger base.
Formation of multiple products Lack of regioselectivity or side reactions.Carefully control the stoichiometry of the amine for monosubstitution. Lowering the temperature may improve selectivity.
Decomposition of starting material Excessive heat.Reduce the reaction temperature and monitor the reaction closely.

Conclusion

The SNAr reaction is a versatile and powerful tool for the functionalization of the 6,8-dichloroimidazo[1,2-b]pyridazine scaffold. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide array of novel derivatives with potential applications in drug discovery and development. The protocols and insights provided in this application note serve as a valuable resource for scientists working in this exciting area of medicinal chemistry.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives.
  • ResearchGate. (2023). The pharmacologically active imidazo[1,2-b]pyridazine derivatives.
  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.
  • ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • ResearchGate. (n.d.). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr.
  • Semantic Scholar. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • PMC. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
  • PubMed. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13.
  • PMC. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
  • ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • The Journal of Organic Chemistry. (2014). Aromatic Nucleophilic Substitution (SNAr) of meso-Nitroporphyrin with Azide and Amines as an Alternative Metal Catalyst Free Synthetic Approach To Obtain meso-N-Substituted Porphyrins.
  • Taylor & Francis. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
  • RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Durham E-Theses. (n.d.). a scaffold for the synthesis of highly functionalised heterocycles.
  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
  • ResearchGate. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution.
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Cross-Coupling of 6,8-dichloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for imidazo[1,2-b]pyridazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the 6,8-dichloroimidazo[1,2-b]pyridazine scaffold. The inherent asymmetry of this starting material presents a significant, yet surmountable, challenge: controlling regioselectivity in cross-coupling reactions.

The imidazo[1,2-b]pyridazine core is a privileged scaffold in modern drug discovery, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Achieving a specific substitution pattern is often critical for biological activity. This guide provides in-depth, field-proven insights and troubleshooting workflows to help you selectively functionalize either the C6 or C8 position with confidence.

Understanding the Fundamentals of Regioselectivity

The key to controlling the outcome of your reaction lies in understanding the subtle electronic and steric differences between the C6 and C8 positions. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst to the carbon-chlorine bond. The regioselectivity is primarily governed by the relative energy barriers for oxidative addition at C6 versus C8.

Several factors influence this crucial step:

  • Electronic Effects: The electron density at each chlorine-bearing carbon atom influences its reactivity. The proximity of the pyridine nitrogen atom significantly affects the electronic landscape of the entire heterocyclic system.

  • Steric Hindrance: The local steric environment around each chlorine atom can either facilitate or hinder the approach of the bulky palladium catalyst.

  • Distortion/Interaction Model: A widely accepted model posits that selectivity arises from a combination of the energy required to distort the C-Cl bond into the transition-state geometry and the stabilizing interaction between the palladium catalyst's orbitals and the heterocycle's orbitals.[4][5]

By strategically manipulating reaction parameters, you can exploit these differences to favor the formation of your desired isomer.

Frequently Asked Questions (FAQs)

Q1: In a typical palladium-catalyzed cross-coupling, which position on 6,8-dichloroimidazo[1,2-b]pyridazine is more reactive, C6 or C8?

A: While reactivity is highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent), there is often an inherent, substrate-controlled preference. Generally, the C6 position is considered more sterically accessible. However, electronic factors can sometimes favor reaction at C8. Without specific directing effects from ligands, you will often obtain a mixture of isomers. The goal of optimization is to amplify the subtle intrinsic differences to achieve high selectivity.

Q2: What are the primary experimental levers I can pull to control regioselectivity?

A: You have several powerful tools at your disposal. The most impactful are:

  • Ligand Choice: The steric bulk and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand are paramount. This is your primary tool for influencing the reaction's regiochemical outcome.[6]

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and its interaction with the ligand can alter the active catalytic species and, consequently, selectivity.[7]

  • Base: The nature and strength of the base can influence the rate of key steps in the catalytic cycle, such as transmetalation in Suzuki couplings or deprotonation in Buchwald-Hartwig aminations.[8][9]

  • Solvent and Temperature: These parameters affect catalyst solubility, stability, and the relative rates of competing reaction pathways, allowing for either kinetic or thermodynamic control.

Q3: Which cross-coupling reactions are most commonly and successfully applied to this scaffold?

A: The 6,8-dichloroimidazo[1,2-b]pyridazine scaffold is amenable to a variety of powerful cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The most widely used include:

  • Suzuki-Miyaura Coupling: For introducing aryl, heteroaryl, or vinyl groups (C-C bond formation).[8][9][10]

  • Buchwald-Hartwig Amination: For installing primary or secondary amines (C-N bond formation).[11][12][13][14]

  • Sonogashira Coupling: For coupling with terminal alkynes (C-C bond formation).[15][16][17]

Troubleshooting Guide

This section addresses common experimental challenges in a problem-and-solution format.

Problem 1: Poor Regioselectivity (Significant Mixture of C6 and C8 Isomers)

This is the most common challenge. Achieving high selectivity requires a systematic optimization approach. The following workflow will guide your efforts.

G cluster_ligand Ligand Screening Strategy cluster_base Base & Solvent Optimization cluster_temp Temperature Control Start Problem: Poor Regioselectivity (Mixture of C6/C8 Isomers) Ligand Step 1: Modify Ligand Is this the primary tool for selectivity? Start->Ligand BaseSolvent Step 2: Optimize Base & Solvent Can reaction medium tune selectivity? Ligand->BaseSolvent No Improvement Bulky Increase Steric Bulk (e.g., P(tBu)3, XPhos, RuPhos) To block the more accessible site. Ligand->Bulky Yes Temp Step 3: Adjust Temperature Kinetic vs. Thermodynamic Control? BaseSolvent->Temp No Improvement BaseStrength Vary Base Strength (e.g., K2CO3 vs. K3PO4 vs. Cs2CO3) Weaker bases can sometimes increase selectivity. BaseSolvent->BaseStrength Yes Success Success: High Regioselectivity Achieved Temp->Success Improvement Seen LowerTemp Lower Temperature Favors the kinetically preferred product (lower activation energy pathway). Temp->LowerTemp Yes Bidentate Try Bidentate Ligands (e.g., Xantphos, dppf) To alter bite angle and catalyst geometry. Bulky->Bidentate Try Alternative Bidentate->BaseSolvent Move to next step SolventPolarity Change Solvent (e.g., Toluene vs. Dioxane vs. DMF) Aprotic polar or non-polar solvents. BaseStrength->SolventPolarity SolventPolarity->Temp Move to next step HigherTemp Raise Temperature Favors the thermodynamically stable product (may allow for isomer equilibration). LowerTemp->HigherTemp HigherTemp->Success Move to next step

Caption: Troubleshooting workflow for poor regioselectivity.

In-Depth Solutions for Poor Regioselectivity:

  • A) The Ligand is Your Primary Control Element: The choice of ligand directly influences the steric and electronic environment of the palladium center. This is the most effective way to force the catalyst to differentiate between the C6 and C8 positions.

    • Rationale: Very bulky ligands can physically block the more sterically accessible C6 position, promoting oxidative addition at C8. Conversely, smaller ligands might favor reaction at the site with the most favorable electronic properties or lowest bond dissociation energy. The "bite angle" of bidentate ligands also imposes a specific geometry on the catalyst that can drastically influence selectivity.[6]

Ligand Class Examples Key Feature Potential Selectivity Bias
Bulky Monodentate Phosphines P(tBu)₃, Sphos, XPhos, RuPhosLarge Cone AngleOften used to enhance reactivity with chlorides and can impart steric control. May favor the less hindered C6 or block it to favor C8.
Bidentate Phosphines Xantphos, dppf, BINAPDefined Bite AngleThe rigid geometry can create a specific "pocket" that preferentially binds to one site over the other.[12]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donorsForm very stable and highly active catalysts. Steric bulk can be tuned to influence selectivity.[18]
  • B) Optimize the Base and Solvent System: A weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) is often a good starting point as it can minimize side reactions. The solvent should fully dissolve all components; common choices include toluene, dioxane, or DMF. For Suzuki reactions, the addition of water can be crucial for the hydrolysis of the boronate ester, but it can also promote side reactions like hydrodehalogenation.[8]

  • C) Leverage Temperature for Kinetic vs. Thermodynamic Control:

    • Kinetic Product: Formed at lower temperatures and corresponds to the reaction pathway with the lowest activation energy. If one C-Cl bond is inherently more reactive, lowering the temperature will amplify this difference and favor the kinetic product.

    • Thermodynamic Product: Formed at higher temperatures. If the initial oxidative addition is reversible, higher temperatures can allow for equilibration to the most thermodynamically stable product isomer.

Problem 2: Low or No Conversion of Starting Material

If your reaction is selective but fails to proceed to completion, the issue lies with catalyst activity or reagent integrity.

G cluster_catalyst Catalyst System Diagnosis cluster_reagents Reagent & Environment Check Start Problem: Low or No Conversion Catalyst Step 1: Check Catalyst System Is the catalyst active? Start->Catalyst Reagents Step 2: Verify Reagent Quality Are reagents pure and conditions correct? Catalyst->Reagents No Improvement Precatalyst Use a more active pre-catalyst (e.g., G3/G4 Buchwald pre-catalysts). Catalyst->Precatalyst Yes Conditions Step 3: Re-evaluate Conditions Is the setup optimal? Reagents->Conditions No Improvement Purity Confirm purity of coupling partner (e.g., boronic acid, amine). Reagents->Purity Yes Success Success: High Conversion Achieved Conditions->Success Improvement Seen Loading Increase catalyst/ligand loading (e.g., from 1 mol% to 3-5 mol%). Precatalyst->Loading Ratio Check ligand:metal ratio (Typically 1:1 to 2.5:1). Loading->Ratio Ratio->Reagents Move to next step Anaerobic Ensure strict anaerobic conditions Degas solvent, use inert atmosphere (Ar/N2). Purity->Anaerobic Anhydrous Use anhydrous solvents and reagents Water can inhibit certain steps. Anaerobic->Anhydrous Anhydrous->Conditions Move to next step

Caption: Troubleshooting workflow for low or no conversion.

In-Depth Solutions for Low Conversion:

  • A) Evaluate the Catalyst System: Aryl chlorides are notoriously less reactive than bromides or iodides. A highly active catalyst is required.

    • Rationale: The C-Cl bond is stronger, making oxidative addition more difficult. Modern, bulky electron-rich phosphine ligands (like the Buchwald or Fu ligands) or NHC ligands are designed to create a highly electron-rich, reactive Pd(0) center that can readily break this bond.[8] Using pre-formed, air-stable pre-catalysts can also ensure the correct active species is generated in situ.

  • B) Ensure Reagent Quality and Inert Conditions: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Boronic acids can degrade over time, and amines can be oxidized.

    • Rationale: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Impurities in your coupling partners can act as catalyst poisons. Water can hydrolyze reagents or interfere with the base.[19] Thoroughly degassing your solvent (e.g., via sparging with argon or freeze-pump-thaw cycles) is critical.

Problem 3: Significant Side Product Formation (e.g., Hydrodehalogenation)

The appearance of undesired byproducts indicates that a competing reaction pathway is active.

  • What is Hydrodehalogenation? This is a common side reaction where the chlorine atom is replaced by a hydrogen atom from a hydride source in the reaction mixture.[20] The result is a mono-chlorinated or fully dehalogenated imidazo[1,2-b]pyridazine.

  • How to Minimize It:

    • Choice of Base: Strong alkoxide bases (like NaOtBu) in the presence of trace water or alcohols are known to generate palladium-hydride species, which are responsible for this side reaction. Consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) base.[20]

    • Lower the Temperature: Hydrodehalogenation often has a higher activation energy than the desired cross-coupling. Running the reaction at the lowest possible temperature that still affords a reasonable rate can suppress the side reaction.

    • Use Anhydrous Conditions: Meticulously dry your solvent and reagents to minimize potential hydride sources.

    • Protect N-H groups: If your coupling partner has an acidic N-H proton (e.g., some heterocycles), it can interact with the base and catalyst, sometimes promoting dehalogenation. Protection may be necessary.

Experimental Protocols

These are generalized starting points. Optimal conditions will require screening as described above.

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup Start Add 6,8-dichloroimidazo[1,2-b]pyridazine, boronic acid, and base to oven-dried flask. Seal Seal with septum, evacuate, and backfill with Argon (3x). Start->Seal Solvent Add degassed solvent via syringe. Seal->Solvent Catalyst Add Pd catalyst and ligand (or pre-catalyst) as a solid or solution. Solvent->Catalyst Heat Heat reaction to desired temperature with vigorous stirring. Catalyst->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Workup Upon completion, cool, dilute, and perform aqueous workup. Monitor->Workup Purify Purify by column chromatography. Workup->Purify

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 6,8-dichloroimidazo[1,2-b]pyridazine (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the appropriate volume of degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd) and add them to the reaction mixture under a positive flow of inert gas. Alternatively, use a pre-formed, air-stable catalyst like SPhos Pd G3.

  • Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating block and stir vigorously for the required time (typically 2-24 hours) at the optimized temperature (e.g., 80-110 °C).

  • Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired regioisomer.

Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vessel, add 6,8-dichloroimidazo[1,2-b]pyridazine (1.0 equiv), the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu or K₂CO₃, 1.5-2.5 equiv).

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with Argon (3x).

  • Reagent Addition: Add the amine (1.1-1.5 equiv) followed by the degassed, anhydrous solvent (e.g., Toluene, Dioxane) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 90-120 °C) for 2-18 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, pass the mixture through a pad of Celite to remove inorganic salts, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

References
  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society. [Link]

  • Boutemen, I., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. [Link]

  • Daher, E., et al. (2012). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. ResearchGate. [Link]

  • Cuthbertson, J. D., & MacMillan, D. W. C. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Rayner, P. J., et al. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry. [Link]

  • Stuart, D. R., & Fagnou, K. (2007). Elements of Regiocontrol in Palladium-Catalyzed Oxidative Arene Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Legault, C. Y., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. PubMed. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Davies, S. G., et al. (2003). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Ram, S., & Singh, A. (2022). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. The Chemical Record. [Link]

  • Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications. [Link]

  • Kumar, A., et al. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (2025). Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. ResearchGate. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Wang, C., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • ResearchGate. (n.d.). Regioselectivity in metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Buchwald amination of 6-chloroimidazo[1,2-b]pyridazine-3-carboxamide 80. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • ChemEurope. (n.d.). Sonogashira coupling. chemeurope.com. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]

  • Zhang, Z., et al. (2024). Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed Message Passing Neural Networks. ChemRxiv. [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • N-ro Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Malik, I., et al. (2022). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Journal of the American Chemical Society. [Link]

  • Yang, A. Y., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]

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Technical Support Center: Troubleshooting Imidazo[1,2-b]pyridazine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,2-b]pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial cyclization step in the synthesis of this privileged heterocyclic scaffold. Here, we will delve into the mechanistic underpinnings of the reaction to provide logical, field-tested solutions to overcome low yields and other synthetic hurdles.

Understanding the Foundation: The Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a significant pharmacophore found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3] Its efficient synthesis is therefore a critical step in many drug discovery and development programs. The most common and direct method for constructing this bicyclic system is through the cyclocondensation of an aminopyridazine with an α-halocarbonyl compound. Understanding the nuances of this reaction is key to troubleshooting suboptimal outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during imidazo[1,2-b]pyridazine cyclization reactions.

Q1: My cyclization reaction is resulting in a very low yield. What are the most likely causes?

Low yields in imidazo[1,2-b]pyridazine synthesis can stem from a variety of factors, ranging from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue. The primary areas to investigate are:

  • Purity of Starting Materials: Impurities in either the aminopyridazine or the α-halocarbonyl compound can significantly hinder the reaction.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be optimized.

  • Base Selection: The choice and stoichiometry of the base can be crucial for efficient reaction progress.

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification, leading to lower isolated yields.

Q2: How critical is the purity of the aminopyridazine and α-halocarbonyl starting materials?

The purity of your starting materials is paramount. Impurities can act as catalyst poisons or participate in competing side reactions.

  • Aminopyridazine: Ensure your aminopyridazine is free from isomeric impurities and residual reagents from its synthesis. Recrystallization or column chromatography of the starting aminopyridazine is recommended if its purity is in doubt.

  • α-Halocarbonyl: These reagents can be prone to self-condensation or decomposition, especially if they are sensitive to light or moisture. It is advisable to use freshly opened or purified α-halocarbonyl compounds. Purity can be checked by NMR or GC-MS.

Q3: I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?

The formation of multiple products is a common issue. Understanding the potential side reactions can aid in their identification and prevention.

  • Dimerization of Aminopyridazine: Under basic conditions, aminopyridazines can potentially dimerize.

  • Self-condensation of the α-halocarbonyl: Enolizable α-halocarbonyls can undergo self-condensation, especially in the presence of a strong base.

  • Formation of Isomeric Products: If the aminopyridazine has more than one nucleophilic nitrogen, the formation of regioisomers is possible, although the mechanism of the Tschitschibabin-type reaction generally favors the formation of the imidazo[1,2-b]pyridazine scaffold.[4][5][6][7][8]

  • Hydrolysis of the α-halocarbonyl: In the presence of water, the α-halocarbonyl can hydrolyze to the corresponding α-hydroxycarbonyl, which will not participate in the desired cyclization.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions

The interplay of solvent, temperature, and reaction time is critical for maximizing the yield of your imidazo[1,2-b]pyridazine product.

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. A solvent screen is often a worthwhile endeavor.

SolventTypical ObservationsRecommendations
Ethanol/Methanol Good solubility for many starting materials. Can participate in side reactions (e.g., formation of ethoxy/methoxy derivatives).A good starting point for initial trials. Use anhydrous grades to minimize hydrolysis of the α-halocarbonyl.
Isopropanol/Butanol Higher boiling points allow for higher reaction temperatures, which can be beneficial for less reactive substrates.Recommended for sluggish reactions.
Acetonitrile Aprotic polar solvent, generally unreactive. Good solubilizing power.An excellent alternative to alcohols, particularly if side reactions with the solvent are a concern.
Toluene/Xylene Aprotic, non-polar solvents. Can facilitate the removal of water via azeotropic distillation.Useful for driving the reaction to completion, especially in cases where water is a byproduct of an in-situ imine formation.
DMF/DMAc High-boiling polar aprotic solvents. Excellent solubilizing properties.Use with caution, as they can be difficult to remove and may promote side reactions at high temperatures.

A comparative study on the synthesis of imidazo[1,2-a]pyridines (a related scaffold) showed that solvent-free conditions or the use of a minimal amount of a high-boiling solvent can sometimes provide the best results.[9]

These two parameters are intrinsically linked. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time at a given temperature.

  • Initial Trials: Start with a moderate temperature (e.g., reflux in ethanol, ~78 °C).

  • Sluggish Reactions: If the reaction is slow, gradually increase the temperature by switching to a higher-boiling solvent (e.g., n-butanol, reflux at ~117 °C).

  • Byproduct Formation: If significant byproduct formation is observed at higher temperatures, it may be beneficial to run the reaction at a lower temperature for a longer period.

Experimental Protocol: A General Procedure for Imidazo[1,2-b]pyridazine Synthesis

  • To a solution of the aminopyridazine (1.0 eq) in a suitable solvent (e.g., ethanol, 0.1-0.2 M), add the α-halocarbonyl compound (1.0-1.2 eq).

  • Add a base (e.g., sodium bicarbonate, 2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Guide 2: The Role of Catalysts and Additives

While the classic synthesis often proceeds without a catalyst, certain variations of the imidazo[1,2-b]pyridazine synthesis can be significantly enhanced by the use of catalysts.

For more complex imidazo[1,2-b]pyridazines, palladium-catalyzed cross-coupling reactions are often employed. Low yields in these reactions are a common challenge.

Troubleshooting Palladium-Catalyzed Reactions:

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst that is more air-stable.
Poor choice of ligandScreen different phosphine ligands (e.g., Xantphos, Me₄tBu-XPhos).[10][11]
Inappropriate baseThe choice of base is critical. Cs₂CO₃ and K₂CO₃ are commonly used.
Byproduct Formation Reductive dehalogenationUse a milder reducing agent if one is present, or optimize the reaction temperature and time.
Homocoupling of starting materialsAdjust the stoichiometry of the reactants and the catalyst loading.

One study reported very poor reactivity of a 3-bromo-6-chloroimidazo[1,2-b]pyridazine derivative under Suzuki cross-coupling conditions, leading to the development of an alternative synthetic route.[12] This highlights the importance of substrate-specific optimization.

  • Copper Catalysis: Copper catalysts have been used in the synthesis of related imidazo-heterocycles.[13]

  • Iodine Catalysis: Molecular iodine has been shown to be an effective catalyst for the synthesis of imidazo[1,2-a]pyrazines and pyridines, offering a cost-effective and environmentally friendly option.[14]

Mechanistic Insights

A clear understanding of the reaction mechanism is invaluable for rational troubleshooting. The formation of imidazo[1,2-b]pyridazines from aminopyridazines and α-halocarbonyls is believed to proceed via a Tschitschibabin-like reaction pathway.

DOT Diagram of the Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration A Aminopyridazine C Intermediate 1 A->C N attacks C=O B α-Halocarbonyl B->C D Intermediate 2 C->D N attacks C-X E Intermediate 3 D->E - H₂O F Imidazo[1,2-b]pyridazine E->F Aromatization

Caption: Proposed mechanism for imidazo[1,2-b]pyridazine formation.

Causality in the Mechanism:

  • Nucleophilic Attack: The exocyclic amino group of the aminopyridazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-halocarbonyl. The efficiency of this step is dependent on the nucleophilicity of the amine and the electrophilicity of the carbonyl.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridazine ring then performs an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming the five-membered imidazole ring.

  • Dehydration and Aromatization: The resulting bicyclic intermediate undergoes dehydration to form the aromatic imidazo[1,2-b]pyridazine core. This final step is often the thermodynamic driving force for the reaction.

Logical Troubleshooting Workflow

When faced with a low-yielding reaction, follow this systematic approach to diagnose and solve the problem.

DOT Diagram of the Troubleshooting Workflow

troubleshooting_workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purify Purify Starting Materials check_purity->purify Impure check_conditions Review Reaction Conditions (Solvent, Temp, Time, Base) check_purity->check_conditions Pure purify->check_conditions optimize_conditions Systematically Optimize Conditions (Solvent Screen, Temp Gradient) check_conditions->optimize_conditions Suboptimal check_side_reactions Analyze for Side Products (TLC, LC-MS, NMR of crude) check_conditions->check_side_reactions Optimal optimize_conditions->check_side_reactions modify_protocol Modify Protocol to Minimize Byproducts (e.g., lower temp, different base) check_side_reactions->modify_protocol Byproducts Identified consider_catalyst Consider Catalysis (Pd, Cu, I₂) check_side_reactions->consider_catalyst No Obvious Byproducts success Improved Yield modify_protocol->success develop_catalytic_method Develop Catalytic Protocol consider_catalyst->develop_catalytic_method develop_catalytic_method->success

Caption: A systematic workflow for troubleshooting low yields.

By methodically addressing each of these potential issues, you can significantly improve the yield and efficiency of your imidazo[1,2-b]pyridazine cyclization reactions. Remember to make one systematic change at a time to clearly identify the impactful variable.

References

  • Chichibabin reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Chichibabin Reaction. (n.d.). Name-Reaction.com. Retrieved February 12, 2026, from [Link]

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]

  • Chichibabin Reaction. (2019, July 26). Slideshare. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • El Qami, A., Messire, G., Bouchery, G., Caillet, E., Steiner, S., & Berteina-Raboin, S. (2022). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]

  • El Akkaoui, A., Koubachi, J., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (n.d.). National Institutes of Health. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (n.d.). National Institutes of Health. [Link]

  • ChiChibabin reaction || Detailed Mechanism. (2019, July 26). YouTube. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019, March 1). ACS Omega. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37025-37036. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]

  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. (2013).
  • Imidazopyridazine. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Imidazo(1,2-b)pyridazine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (n.d.). TSI Journals. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. (n.d.). SynLok. [Link]

Sources

Preventing hydrolysis of chlorine in imidazo[1,2-b]pyridazine during workup

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-chloroimidazo[1,2-b]pyridazine scaffold is a critical pharmacophore in kinase inhibitor development (e.g., Ponatinib). However, the chlorine atom at the C6 position is electronically activated toward nucleophilic aromatic substitution (


). During aqueous workup, particularly under non-neutral pH or elevated temperatures, this chlorine is susceptible to displacement by water or hydroxide, yielding the thermodynamically stable 6-hydroxy impurity (often tautomerizing to the pyridazinone form). This guide provides mechanistic insights and validated protocols to mitigate this side reaction.

Part 1: The Mechanistic Basis of Instability

Q: Why is the chlorine at position 6 so labile compared to other aryl chlorides?

A: The instability is intrinsic to the electron-deficient nature of the imidazo[1,2-b]pyridazine ring system.

  • Electronic Deficiency: The pyridazine ring contains two nitrogen atoms, which exert a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M). This pulls electron density away from the carbon atoms, making them electrophilic.

  • Activation: The chlorine at C6 is para-like to the bridgehead nitrogen (N4). Protonation or Lewis acid coordination at N1 or N4 during workup further depletes electron density, significantly lowering the activation energy for nucleophilic attack by water (

    
    ) or hydroxide (
    
    
    
    ).
  • Thermodynamic Driver: The hydrolysis product, 6-hydroxyimidazo[1,2-b]pyridazine, rapidly tautomerizes to the cyclic amide (pyridazinone) form. This tautomer is highly stable due to strong resonance contributions, effectively driving the hydrolysis equilibrium to completion.

Visualization: Hydrolysis Mechanism & Tautomerization

HydrolysisMechanism cluster_conditions Accelerating Factors Start 6-Chloroimidazo[1,2-b]pyridazine (Electrophilic C6) Transition Meisenheimer-like Intermediate Start->Transition + H2O / OH- (Nucleophilic Attack) Hydrolysis 6-Hydroxy Intermediate Transition->Hydrolysis - HCl Product Pyridazinone Tautomer (Thermodynamic Sink) Hydrolysis->Product Tautomerization (Irreversible) Acid Acidic pH (Protonation of N) Acid->Start Heat Heat (>40°C) Base Strong Base (OH- Nucleophile) Base->Start

Caption: Figure 1. The pathway of C6-chlorine hydrolysis. The reaction is driven by the electron deficiency of the pyridazine ring and the stability of the final pyridazinone tautomer.

Part 2: Troubleshooting Guide

Q1: My crude product contains a high-melting, insoluble white solid. What is it?

  • Diagnosis: This is likely the 6-oxo-1,6-dihydroimidazo[1,2-b]pyridazine (the pyridazinone tautomer). It is significantly less soluble in organic solvents (DCM, EtOAc) than the chloro-parent due to strong intermolecular hydrogen bonding.

  • Root Cause: The reaction mixture was likely exposed to aqueous acid or base for too long, or heated in the presence of water during solvent removal.

Q2: I see degradation during the concentration step (Rotavap). Why?

  • Diagnosis: "Hydrolysis on the flask."

  • Mechanism: As organic solvent is removed, the concentration of residual water and any trace acid/base increases relative to the substrate. The heat from the water bath accelerates the

    
     reaction.
    
  • Solution: Use Azeotropic Drying before concentration (see Protocol A).

Q3: Can I use HCl to form a salt and purify it?

  • Risk: High.[1] While some pyridazines form stable salts, the 6-chloro variant is prone to acid-catalyzed hydrolysis, especially if the salt is hygroscopic and sits in a "wet" state.

  • Recommendation: If salt formation is necessary, use anhydrous conditions (e.g., HCl in dioxane/ether) and filter immediately under inert gas. Avoid aqueous HCl washes.

Part 3: Optimized Workup Protocols

Protocol A: The "Cold & Buffered" Workup (Recommended)

Use this for standard reactions to minimize contact time with reactive aqueous species.

StepActionTechnical Rationale
1. Quenching Cool reaction to 0–5°C . Quench with saturated

(if reaction is basic) or saturated

(if reaction is acidic).
Low temperature reduces kinetic rate of hydrolysis. Buffering prevents pH excursions (keep pH 6–8).
2. Extraction Extract immediately with DCM or EtOAc . Do NOT let layers sit.[1]Minimizes the biphasic contact time where interfacial hydrolysis occurs.
3. Washing Wash organic layer once with Brine.Removes bulk water.
4. Drying Dry over anhydrous

for 10-15 mins.
Magnesium sulfate (

) is slightly acidic and can sometimes catalyze degradation; Sodium sulfate is gentler.
5. Concentration Filter and concentrate at < 35°C .Heat is the primary enemy here.
Protocol B: The Azeotropic Rescue (For Scale-Up)

Use this if you cannot separate layers quickly or if the product retains water.

  • Perform extraction as in Protocol A.

  • Do not concentrate to dryness immediately.

  • Add Toluene or Ethanol (depending on solubility) to the organic layer.

  • Concentrate under reduced pressure. The solvent forms an azeotrope with water, carrying it off at lower temperatures than water's boiling point.

  • Result: This ensures the material is dry before it is subjected to the thermal stress of the final drying state.

Part 4: Decision Tree for Workup Strategy

WorkupStrategy Start Reaction Complete CheckPH Check Reaction pH Start->CheckPH Acidic Acidic (pH < 4) CheckPH->Acidic Basic Basic (pH > 10) CheckPH->Basic Neutral Neutral (pH 6-8) CheckPH->Neutral QuenchAcid Quench with sat. NaHCO3 Target pH 7 Acidic->QuenchAcid QuenchBase Quench with sat. NH4Cl Target pH 7 Basic->QuenchBase DirectExt Direct Extraction (Cold) Neutral->DirectExt Extraction Extract (EtOAc/DCM) Keep T < 10°C QuenchAcid->Extraction QuenchBase->Extraction DirectExt->Extraction Dry Dry (Na2SO4) Filter Extraction->Dry CheckWater Is product hygroscopic? Dry->CheckWater Azeotrope Add Toluene Azeotropic Distillation CheckWater->Azeotrope Yes Rotavap Concentrate T < 35°C CheckWater->Rotavap No Azeotrope->Rotavap

Caption: Figure 2. Decision matrix for workup conditions to maximize stability of the chloro-substituent.

References

  • Enguehard, C., et al. (2001). Synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. Google Patents. Link

  • Barlin, G. B., et al. (1997).[[“]] Imidazo[1,2-b]pyridazines.[[“]][3][4][5][6][7][8][9][10] XXI. Syntheses of some 3-Acylaminomethyl-6-(chloro and iodo). Australian Journal of Chemistry.[[“]] Link

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions (Applied principles for hydrolytically unstable groups). Link

  • Klar, U., et al. (2013). Imidazo[1,2-b]pyridazine-based compounds. WO2013134219A1. Link

  • Goel, R., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Figshare. Link

Sources

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 6,8-dichloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 6,8-dichloroimidazo[1,2-b]pyridazine scaffold is a key heterocyclic structure, serving as a versatile intermediate in the synthesis of pharmacologically active molecules, including kinase inhibitors and agents targeting various biological receptors.[1] Given its role as a critical building block, ensuring the purity and stability of this intermediate is paramount to the quality and safety of the final active pharmaceutical ingredient (API). A robust, stability-indicating analytical method is therefore not merely a quality control requirement but a fundamental component of process development and risk management.[2]

This guide provides an in-depth, comparative analysis of the development of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 6,8-dichloroimidazo[1,2-b]pyridazine. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions, from stationary phase selection to forced degradation studies, grounding our choices in established chromatographic principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[3][4]

Part 1: Foundational Method Development - A Comparison of Stationary Phases

The primary objective is to achieve adequate retention of the analyte while ensuring sharp, symmetrical peaks that are well-resolved from any potential process impurities or degradants. The 6,8-dichloroimidazo[1,2-b]pyridazine molecule possesses significant hydrophobicity due to its dichlorinated aromatic system, but the nitrogen atoms in the imidazo[1,2-b]pyridazine ring system introduce a degree of polarity and basicity that can lead to undesirable interactions with stationary phases.

Our development strategy begins with a comparative evaluation of three distinct reversed-phase columns, each offering unique interaction mechanisms.[5][6]

Experimental Protocol: Column Screening

  • System Preparation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode-array detector (DAD), was used.

  • Analyte Preparation: A stock solution of 6,8-dichloroimidazo[1,2-b]pyridazine was prepared in acetonitrile at 1.0 mg/mL. A working standard of 0.1 mg/mL was prepared by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. A hypothetical key process impurity (Impurity A, slightly more polar) was spiked into a separate working standard solution.

  • Screening Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm (based on the aromatic nature of the compound)

    • Injection Volume: 5 µL

  • Columns for Comparison:

    • Column 1 (Standard C18): A traditional L1 USP classification column, providing strong hydrophobic retention.

    • Column 2 (Polar-Endcapped C18): A C18 column with polar end-capping or an embedded polar group, designed to reduce interactions with residual silanols and improve peak shape for basic compounds.[7][8]

    • Column 3 (Phenyl-Hexyl): A phenyl-based column that provides alternative selectivity through π-π interactions with the aromatic rings of the analyte, in addition to hydrophobic interactions.

Comparative Data and Analysis

The choice of stationary phase profoundly impacts the separation's quality.[5] While the standard C18 column provides good retention, the basic nitrogen moieties of the analyte likely interact with acidic residual silanols on the silica surface, resulting in a higher tailing factor. The Polar-Endcapped C18 column mitigates this issue, delivering a significantly more symmetrical peak, which is critical for accurate integration and quantification.[7] The Phenyl-Hexyl column offers a different selectivity profile ("orthogonal"), which could be invaluable if process impurities have similar hydrophobicity but different aromatic character compared to the parent compound.

Based on the superior peak shape (Tailing Factor = 1.1) and excellent resolution, the Polar-Endcapped C18 column was selected for further optimization.

Part 2: Establishing Selectivity and Robustness through Forced Degradation

A true stability-indicating method must be able to unequivocally separate the intact analyte from any degradation products that may form under stress conditions.[4][9][10] Forced degradation studies are the cornerstone of this process, providing insight into potential degradation pathways and demonstrating the method's specificity as mandated by ICH guideline Q1A(R2).[3][11] The goal is to achieve modest degradation, typically in the range of 5-20%, to ensure that the degradation products are generated and can be chromatographically resolved.[9][12]

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare 1.0 mg/mL solutions of 6,8-dichloroimidazo[1,2-b]pyridazine in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60 °C for 24 hours. Neutralize with an equivalent amount of 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60 °C for 8 hours. Neutralize with an equivalent amount of 1N HCl before injection.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 80 °C for 48 hours. Dissolve in the diluent for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] Dissolve in the diluent for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method.

Diagram: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis start API Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (1N NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solid) (80°C) start->therm photo Photolytic (Solid) (ICH Q1B) start->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc Analyze via Optimized HPLC Method oxid->hplc therm->hplc photo->hplc neutralize->hplc results Evaluate Peak Purity & Resolution (Rs) hplc->results Degradation_Pathways cluster_products Potential Degradation Products parent 6,8-dichloroimidazo[1,2-b]pyridazine hydrolysis Monohydroxy-chloro-imidazo- [1,2-b]pyridazine parent->hydrolysis Base/Acid Hydrolysis oxidation N-oxide derivative parent->oxidation Oxidation (H₂O₂) cleavage Ring-opened species parent->cleavage Harsh Stress (Acid/Base)

Caption: Hypothesized degradation pathways.

Part 3: Final Optimized Method and Validation Pathway

Based on the comparative studies, the following method was finalized.

Optimized HPLC Method Parameters:

  • Column: Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 2 min, return to 30% B over 1 min, and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD, 254 nm

  • Injection Volume: 5 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Pathway to Validation

With a specific, robust, and stability-indicating method now developed, the final step is formal validation according to ICH Q2(R1) guidelines. [13][14]This process demonstrates that the analytical procedure is suitable for its intended purpose. [15]Key validation characteristics to be assessed include:

  • Specificity: Already demonstrated through forced degradation studies.

  • Linearity: Analyzing a minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration).

  • Accuracy: Assessed using a minimum of nine determinations over a minimum of three concentration levels, often through spike/recovery studies.

  • Precision:

    • Repeatability (Intra-assay precision): Multiple injections of the same sample.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.

  • Quantitation Limit (QL) and Detection Limit (DL): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Robustness: Deliberately varying method parameters (e.g., pH ±0.2, column temperature ±5 °C) to assess the method's reliability during normal use.

Conclusion

This guide has detailed a systematic, comparative approach to developing a scientifically sound, stability-indicating HPLC method for the purity assessment of 6,8-dichloroimidazo[1,2-b]pyridazine. By comparing stationary phases based on analyte-specific properties and rigorously challenging the method's specificity through forced degradation, we have established a robust procedure suitable for validation and subsequent use in a quality control environment. This methodical approach ensures that the analytical data generated is not only accurate and precise but also trustworthy and compliant with global regulatory standards.

References

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances.
  • International Journal of Creative Research Thoughts. (2020). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • International Council for Harmonisation. Quality Guidelines.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review.
  • International Journal of Pharmaceutical and Chemical Sciences. (2014). Stability Indicating HPLC Method Development and Validation.
  • International Journal of Pharma Professional’s Research. (2023). Stability Indicating HPLC Method Development: A Review.
  • Santa Cruz Biotechnology. Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives.

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dichloroimidazo[1,2-b]pyridazine
Reactant of Route 2
6,8-Dichloroimidazo[1,2-b]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.